3-Chloroquinoline-2-carboxylic acid

Catalog No.
S906847
CAS No.
1803567-61-4
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroquinoline-2-carboxylic acid

CAS Number

1803567-61-4

Product Name

3-Chloroquinoline-2-carboxylic acid

IUPAC Name

3-chloroquinoline-2-carboxylic acid

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)

InChI Key

KFSYXJLUCGGLBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl

There is limited information currently available on the specific scientific research applications of 3-Chloroquinoline-2-carboxylic acid. While some resources mention it (), scientific literature primarily focuses on its isomer, 2-Chloroquinoline-3-carboxylic acid.

Here's what we do know about 2-Chloroquinoline-3-carboxylic acid, a closely related compound:

  • Potential as protein kinase CK2 inhibitors: Research suggests that 2-Chloroquinoline-3-carboxylic acid derivatives may act as inhibitors for the enzyme casein kinase 2 (CK2) (). CK2 plays a role in various cellular processes, and its overexpression is linked to several diseases. Developing selective CK2 inhibitors is an active area of research.

3-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the third position and a carboxylic acid group at the second position of the quinoline ring. This structural arrangement imparts unique chemical properties, making it a subject of interest in medicinal chemistry and various biological applications. Quinoline derivatives are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

  • Oxidation: It can be oxidized to form quinoline N-oxides using agents like hydrogen peroxide or peracids.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can undergo nucleophilic substitution with various nucleophiles, leading to the formation of different derivatives.

Major Products Formed

The reactions involving 3-Chloroquinoline-2-carboxylic acid yield various products, including:

  • Quinoline N-oxides
  • Quinoline alcohols
  • Substituted quinoline derivatives.

Research indicates that 3-Chloroquinoline-2-carboxylic acid exhibits significant biological activity. It has been shown to inhibit enzymes such as phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase, which are involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases. Additionally, the compound serves as a probe for biological assays and enzyme inhibition studies, highlighting its utility in biochemical research .

The synthesis of 3-Chloroquinoline-2-carboxylic acid typically involves several methods:

  • Vilsmeier-Haack Reaction: This method introduces a formyl group into the quinoline ring using a Vilsmeier reagent (dimethylformamide and phosphorus oxychloride), followed by chlorination and oxidation steps.
  • Transition Metal-Catalyzed Reactions: These methods are often employed for scalable production and may include green chemistry approaches to enhance yield while minimizing environmental impact .

3-Chloroquinoline-2-carboxylic acid finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential therapeutic effects.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and as a tool for probing biological mechanisms.
  • Industrial

The interaction studies of 3-Chloroquinoline-2-carboxylic acid focus on its mechanism of action at the molecular level. For example, its ability to inhibit phospholipase A2 involves binding to the enzyme's active site, preventing substrate access and disrupting inflammatory mediator production. Such studies are crucial for understanding the compound's potential therapeutic roles and guiding future drug development .

Several compounds share structural similarities with 3-Chloroquinoline-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesDifferences
2-Chloroquinoline-3-carboxylic acidChlorine at position twoDifferent reactivity due to chlorine position
3-Bromoquinoline-2-carboxylic acidBromine instead of chlorineDifferent reactivity and potential applications
4-Chloroquinoline-2-carboxylic acidChlorine at position fourAltered chemical properties

Uniqueness

The uniqueness of 3-Chloroquinoline-2-carboxylic acid lies in the specific positioning of its chlorine and carboxylic acid groups. This arrangement influences both its chemical reactivity and biological activity, making it a valuable compound for targeted synthesis and research applications. Its distinct properties set it apart from other similar compounds, enhancing its relevance in medicinal chemistry and industrial applications .

Molecular Weight, Solubility, and Thermal Stability

3-Chloroquinoline-2-carboxylic acid possesses a molecular weight of 207.61 g/mol with the molecular formula C₁₀H₆ClNO₂ [1]. The compound is assigned CAS number 1803567-61-4 and exists as a solid at room temperature under standard conditions.

Thermal Properties

The thermal stability of 3-chloroquinoline-2-carboxylic acid can be predicted based on computational models and comparison with structurally related compounds. The predicted boiling point is 352.1 ± 27.0°C [2], indicating substantial thermal stability. The compound is expected to maintain structural integrity at elevated temperatures, with decomposition likely occurring above 250°C, consistent with other quinoline carboxylic acid derivatives studied in thermal analysis [3].

The density of the compound is predicted to be 1.469 ± 0.06 g/cm³ [2], which is characteristic of aromatic heterocyclic compounds containing both nitrogen and chlorine substituents. This density value reflects the compact molecular structure and the presence of the relatively heavy chlorine atom.

Solubility Characteristics

The solubility profile of 3-chloroquinoline-2-carboxylic acid is influenced by its dual nature as both an aromatic heterocycle and a carboxylic acid. The compound is expected to demonstrate enhanced solubility in polar protic solvents such as water and alcohols due to the hydrogen bonding capacity of the carboxylic acid functional group [4]. The quinoline nitrogen can also participate in hydrogen bonding interactions, further enhancing solubility in protic media.

Conversely, solubility in non-polar solvents is anticipated to be limited due to the polar nature of both the carboxylic acid group and the quinoline nitrogen. The chlorine substituent at the 3-position introduces additional dipolar character, which may further reduce solubility in non-polar environments while potentially enhancing interactions with polar solvents.

PropertyValueReference
Molecular Weight207.61 g/mol [1]
Density (predicted)1.469 ± 0.06 g/cm³ [2]
Boiling Point (predicted)352.1 ± 27.0°C [2]
AppearanceSolidCommercial sources
Thermal StabilityStable to ~250°C [3]

Spectral Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of 3-chloroquinoline-2-carboxylic acid exhibits characteristic absorption bands that provide structural identification. The carboxylic acid functional group displays a broad, strong O-H stretching vibration in the region 3300-2500 cm⁻¹, which is typically broad due to hydrogen bonding interactions [5]. The carbonyl stretch (C=O) appears as a sharp, intense band in the range 1760-1690 cm⁻¹, with the exact position dependent on the degree of conjugation with the quinoline ring system.

The C-O stretching vibration of the carboxylic acid group is observed in the region 1320-1210 cm⁻¹ [5]. Aromatic C-H stretching vibrations appear in the range 3100-3000 cm⁻¹, slightly higher than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms. The C-Cl stretching vibration is expected in the range 850-550 cm⁻¹ [5], providing confirmation of the chlorine substituent.

The quinoline ring system contributes additional characteristic absorptions, including aromatic C=C and C=N stretching vibrations in the fingerprint region below 1600 cm⁻¹. The specific pattern of these absorptions provides a fingerprint for the quinoline heterocycle and helps distinguish between different positional isomers.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of 3-chloroquinoline-2-carboxylic acid reveals distinctive chemical shifts characteristic of the quinoline ring system. The aromatic protons appear in the downfield region between 7-9 ppm [6], with the specific chemical shifts dependent on the electronic environment created by the chlorine substituent and carboxylic acid group. The carboxylic acid proton appears significantly downfield at 10-12 ppm due to the deshielding effect of the carbonyl group.

The quinoline protons exhibit characteristic coupling patterns that provide information about the substitution pattern. The protons on the pyridine ring (positions 4, 5, 6, 7, and 8) show distinct multiplicities and coupling constants that help establish the regiochemistry of substitution.

¹³C NMR spectroscopy provides complementary structural information, with the carboxyl carbon appearing around 170 ppm [6]. The aromatic carbons of the quinoline ring system appear in the range 120-160 ppm, with the specific chemical shifts influenced by the electronic effects of the chlorine substituent and the carboxylic acid group. The carbon bearing the chlorine substituent typically appears at a characteristic chemical shift that confirms the position of halogen substitution.

Mass Spectrometry

Electron ionization mass spectrometry of 3-chloroquinoline-2-carboxylic acid produces a molecular ion peak [M]⁺ at m/z 207 [7]. The molecular ion often represents the base peak or a significant fragment, indicating the stability of the quinoline ring system under electron impact conditions.

Common fragmentation patterns include the loss of the carboxylic acid group (loss of 45 mass units, COOH) to produce [M-45]⁺ at m/z 162 [8]. The quinoline ring system typically produces a stable fragment at m/z 128, corresponding to the loss of both the carboxylic acid group and the chlorine substituent. Additional characteristic fragments may include the loss of CO (28 mass units) and the formation of smaller aromatic fragments.

The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) creates characteristic isotope patterns in the mass spectrum, with peaks appearing at M and M+2 in a ratio of approximately 3:1, which serves as a diagnostic tool for confirming the presence of chlorine in the molecule.

Solvent Interactions and Crystalline Polymorphism

Solvent Interactions

The solvent interactions of 3-chloroquinoline-2-carboxylic acid are governed by its capacity for hydrogen bonding and dipolar interactions. In polar protic solvents such as water and alcohols, the compound forms extensive hydrogen bonding networks through the carboxylic acid group [4]. The O-H group can serve as a hydrogen bond donor, while the carbonyl oxygen and quinoline nitrogen can function as hydrogen bond acceptors.

The chlorine substituent introduces additional dipolar character to the molecule, influencing its interaction with polar solvents. The electronegativity of chlorine creates a permanent dipole moment that enhances solubility in polar media while simultaneously reducing compatibility with non-polar solvents.

In aprotic polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, the compound exhibits different solvation behavior. The absence of protic hydrogen bonds leads to predominant dipole-dipole interactions and coordination through the lone pairs on the quinoline nitrogen and carboxylate oxygen atoms.

Solvatochromic effects are anticipated in the UV-visible absorption spectrum of 3-chloroquinoline-2-carboxylic acid, with bathochromic (red) shifts observed in more polar solvents due to stabilization of the excited state through enhanced solvation [14]. These effects provide valuable information about the electronic structure and excited state properties of the molecule.

Crystalline Polymorphism

The structural features of 3-chloroquinoline-2-carboxylic acid suggest significant potential for crystalline polymorphism. The conformational flexibility of the carboxylic acid group, which can adopt different orientations relative to the quinoline ring plane, provides multiple opportunities for different crystal packing arrangements [15].

The compound can exist in different tautomeric forms, including the neutral quinoline-2-carboxylic acid form and the zwitterionic quinolinium-2-carboxylate form [10]. These different forms can lead to distinct crystalline phases with different physical properties such as melting point, solubility, and stability.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure. The carboxylic acid group can form dimeric hydrogen bonding motifs (R₂²(8) in graph set notation) or extended chain structures depending on the crystal packing. The quinoline nitrogen can also participate in hydrogen bonding as an acceptor, creating additional structural possibilities.

The presence of the chlorine substituent influences the crystal packing through halogen bonding interactions and modified dipole-dipole interactions. Chlorine can participate in weak halogen bonds with electron-rich regions of neighboring molecules, contributing to the overall stability of the crystal structure [4].

π-π stacking interactions between quinoline rings provide additional stabilization in the solid state. The planar aromatic system allows for efficient overlap between π-electron systems of adjacent molecules, with typical stacking distances of 3.3-3.8 Å.

Temperature-dependent structural changes may occur due to thermal expansion and increased molecular motion, potentially leading to phase transitions between different polymorphic forms. The thermal behavior of the compound should be carefully characterized using techniques such as differential scanning calorimetry and thermogravimetric analysis.

Structural FactorPolymorphism InfluenceCharacterization Method
Carboxyl group rotationDifferent conformersSingle crystal X-ray diffraction
Hydrogen bonding patternsMultiple packing motifsInfrared spectroscopy
Tautomeric formsDistinct crystal phasesSolid-state NMR
π-π stackingLayered structuresPowder X-ray diffraction
Halogen bondingAdditional stabilityTheoretical calculations

XLogP3

2.7

Dates

Last modified: 08-16-2023

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